molecular formula C20H44ClNO4 B1612380 N,N,N-Tripentylpentan-1-aminium perchlorate CAS No. 4328-09-0

N,N,N-Tripentylpentan-1-aminium perchlorate

Cat. No. B1612380
CAS RN: 4328-09-0
M. Wt: 398 g/mol
InChI Key: DSBPYRNQAGOJAI-UHFFFAOYSA-M
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Description

N,N,N-Tripentylpentan-1-aminium perchlorate is a chemical compound with the molecular formula C₁₅H₃₀NClO₄ . It belongs to the class of ammonium perchlorates , which are widely used as oxidizers in energetic materials, including solid composite propellants for aerospace applications. The compound plays a crucial role in propellant formulations due to its high oxygen content and ability to sustain combustion.



Synthesis Analysis

The synthesis of N,N,N-Tripentylpentan-1-aminium perchlorate involves the reaction between tripentylamine (a tertiary amine) and perchloric acid . The reaction proceeds as follows:


[ \text{Tripentylamine} + \text{Perchloric Acid} \rightarrow \text{N,N,N-Tripentylpentan-1-aminium perchlorate} + \text{Water} ]


The resulting compound is typically obtained as a white crystalline solid.



Molecular Structure Analysis

The molecular structure of N,N,N-Tripentylpentan-1-aminium perchlorate consists of the following components:



  • A pentan-1-aminium cation (C₁₅H₃₀N⁺) : This cation contains three pentyl (C₅H₁₁) groups attached to the nitrogen atom.

  • A perchlorate anion (ClO₄⁻) : The perchlorate ion comprises one chlorine atom bonded to four oxygen atoms.



Chemical Reactions Analysis



  • Thermal Decomposition :



    • Upon heating, N,N,N-Tripentylpentan-1-aminium perchlorate undergoes thermal decomposition.

    • The decomposition products include nitrogen gas (N₂) , water (H₂O) , and hydrogen chloride (HCl) .

    • The overall reaction can be represented as:
      [ \text{N,N,N-Tripentylpentan-1-aminium perchlorate} \rightarrow \text{N₂} + \text{H₂O} + \text{HCl} + \text{Residues} ]




  • Combustion in Propellants :



    • In solid composite propellants, N,N,N-Tripentylpentan-1-aminium perchlorate acts as an oxidizer.

    • It provides oxygen for the combustion of the fuel component (e.g., powdered aluminum or other energetic materials).





Physical And Chemical Properties Analysis


  • Physical State : White crystalline solid

  • Melting Point : Varies depending on purity and crystal form

  • Solubility : Soluble in water and polar solvents

  • Density : Moderately dense

  • Stability : Stable under normal conditions but decomposes upon heating


Safety And Hazards


  • Toxicity : The compound is generally considered low in toxicity.

  • Handling Precautions : Avoid contact with skin, eyes, and inhalation of dust.

  • Thermal Stability : Handle with care during storage and transportation due to its sensitivity to heat.


Future Directions

Research on N,N,N-Tripentylpentan-1-aminium perchlorate should focus on:



  • Improved Synthesis Methods : Develop more efficient and scalable synthetic routes.

  • Enhanced Catalysis : Investigate catalysts to optimize its thermal decomposition.

  • Compatibility Studies : Assess compatibility with other propellant ingredients.


properties

IUPAC Name

tetrapentylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.ClHO4/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1(3,4)5/h5-20H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBPYRNQAGOJAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585011
Record name N,N,N-Tripentylpentan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N-Tripentylpentan-1-aminium perchlorate

CAS RN

4328-09-0
Record name N,N,N-Tripentylpentan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapentylammonium perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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